

A-Level Technical Guide to the IUPAC Nomenclature of *tert*-butyl 2-bromopropanoate

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Compound of Interest

Compound Name: *tert*-Butyl 2-bromopropanoate

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Abstract

Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to the unambiguous identification of chemical structures in research and development. This guide provides a detailed deconstruction of the IUPAC naming protocol for the ester known as ***tert*-butyl 2-bromopropanoate**. We will dissect the name into its constituent functional groups, apply the sequential IUPAC rules for naming esters, and clarify the distinction between common and systematic names for alkyl substituents. The logical workflow for deriving the final, preferred IUPAC name is presented, supported by tabular data and a visualization of the naming process.

Introduction to IUPAC Nomenclature for Esters

Esters are a critical class of organic compounds derived from the condensation of a carboxylic acid and an alcohol.^[1] The IUPAC system for naming esters is systematic, treating them as alkyl derivatives of carboxylic acids. The general naming convention follows the format "Alkyl Alkanoate".^[2] The 'alkyl' portion of the name is derived from the alcohol, while the 'alkanoate' part comes from the carboxylic acid, with the "-oic acid" suffix being replaced by "-oate".^{[3][4]} This guide applies these foundational rules to methodically determine the precise IUPAC name for ***tert*-butyl 2-bromopropanoate**.

Structural Deconstruction and Analysis

The first step in naming is to identify the core functional group and its components. The name **"tert-butyl 2-bromopropanoate"** clearly indicates an ester.

- **Ester Functional Group:** The central linkage is the -COO- group.
- **Alcohol-Derived Component (Alkyl Group):** This is the group attached to the single-bonded oxygen atom. From the common name, this is the tert-butyl group.
- **Carboxylic Acid-Derived Component (Acyl Group):** This is the portion containing the carbonyl (C=O) group. The name indicates this is derived from 2-bromopropanoic acid.

Step-by-Step IUPAC Name Derivation

Step 3.1: Naming the Acyl Group

The acyl portion is named first, based on the parent carboxylic acid.

- **Identify the Parent Chain:** The root "propan-" indicates a three-carbon chain that includes the carbonyl carbon.
- **Number the Chain:** Numbering begins from the carbonyl carbon (C1).
- **Identify and Locate Substituents:** A bromine atom is present on the second carbon (C2). This is denoted by the prefix "2-bromo".
- **Apply the Suffix:** For esters, the "-oic acid" of the parent carboxylic acid (propanoic acid) is changed to "-oate".^[3]

Combining these elements gives the acyl name: 2-bromopropanoate.

Step 3.2: Naming the Alkyl Group

The alkyl group is named as a substituent.^[5] The name provided, "tert-butyl," is a common name that is well-established in chemical literature.^{[6][7]} However, for rigorous systematic nomenclature, a preferred IUPAC name is derived:

- **Identify the Parent Chain of the Substituent:** The longest carbon chain attached to the ester's oxygen atom has two carbons. This parent chain is an ethyl group.

- Number the Substituent Chain: Numbering starts from the point of attachment to the oxygen.
- Identify and Locate further Substituents: Two methyl groups are attached to the first carbon (C1) of this ethyl chain.
- Assemble the Systematic Name: This leads to the name 1,1-dimethylethyl.[6]

According to the 2013 IUPAC recommendations, "tert-butyl" is a retained name and is acceptable.[8] However, "(1,1-dimethylethyl)" is the fully systematic and often preferred name in contexts requiring absolute unambiguity.

Step 3.3: Assembling the Final IUPAC Name

The final name is constructed by stating the alkyl group's name first, followed by a space, and then the acyl group's name.[2][3]

- Using the common alkyl name: **tert-butyl 2-bromopropanoate**
- Using the systematic alkyl name: (1,1-dimethylethyl) 2-bromopropanoate

Both names are understood, but the latter is the preferred, systematic IUPAC name.

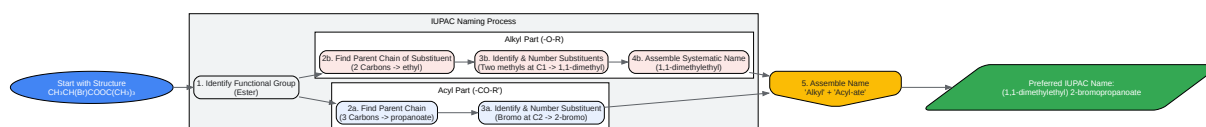
Data Presentation: Summary of Nomenclature Components

The components of the IUPAC name are summarized below for clarity.

Component	Structure Fragment	Parent Molecule	IUPAC Name Fragment	Systematic/Common
Alkyl Group	-C(CH ₃) ₃	2-Methylpropane	tert-butyl	Common (Retained)
(1,1-dimethylethyl)	Systematic			
Acyl Group Parent Chain	-C(=O)CH ₂ CH ₃	Propanoic Acid	propanoate	Systematic
Acyl Group Substituent	-Br (at C2)	Bromoalkane	2-bromo	Systematic
Final Assembled Name	CH ₃ CH(Br)C(=O)OC(CH ₃) ₃	(1,1-dimethylethyl) 2-bromopropanoate	Preferred IUPAC	

Visualization of the Naming Workflow

The logical process for deriving the systematic IUPAC name for an ester is visualized using the following flowchart.



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Caption: Logical workflow for the systematic IUPAC nomenclature of an ester.

Experimental Protocols

This document is a theoretical guide to chemical nomenclature. As such, experimental protocols for synthesis or analysis are not applicable to the scope of this work.

Conclusion

The systematic IUPAC name for the compound commonly known as **tert-butyl 2-bromopropanoate** is (1,1-dimethylethyl) 2-bromopropanoate. This name is derived by separately identifying and naming the acyl and alkyl portions of the molecule according to a hierarchical set of rules and then combining them in the specified "Alkyl Acyl-ate" format. While the common name "tert-butyl" is retained by IUPAC for use, the systematic name "(1,1-dimethylethyl)" provides the highest level of precision and is preferred in formal scientific communication.

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